molecular formula C16H29N3O3 B2598457 N1-cyclopentyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953136-68-0

N1-cyclopentyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2598457
CAS No.: 953136-68-0
M. Wt: 311.426
InChI Key: JSOJIJQTSFEAQY-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H29N3O3 and its molecular weight is 311.426. The purity is usually 95%.
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Scientific Research Applications

Palladium(II) Complexes in Polymerization

Palladium(II) complexes containing N,N'-bidentate N-cycloalkyl and piperidine derivatives have been synthesized and characterized for their catalytic activity in the polymerization of methyl methacrylate (MMA). These complexes show promising activity for MMA polymerization, indicating their potential application in materials science and polymer chemistry (Sung-Hoon Kim et al., 2014).

Synthesis of Cyclic Dipeptidyl Ureas

Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, showcases the diverse synthetic applications of piperidine derivatives. These compounds represent a novel class of pseudopeptidic [1,2,4]triazines, indicating their relevance in the development of new pharmacologically active molecules (M. Sañudo et al., 2006).

Electrochemical Cyanation of Piperidines

An electrochemical method for the cyanation of secondary piperidines has been developed, offering a novel approach to the synthesis of pharmaceutical building blocks. This method allows for the cyanation adjacent to nitrogen without the need for protection or substitution of the N-H bond, demonstrating the utility of piperidine derivatives in pharmaceutical synthesis (A. Lennox et al., 2018).

Novel Synthesis Routes

Innovative synthetic routes to nitrogen-containing heterocycles, including pyrrolidines and piperidines, have been developed via radical addition–ionic cyclization reactions of oxime ethers. This method highlights the versatility of piperidine derivatives in synthesizing complex nitrogen-containing structures, which are crucial in pharmaceutical and synthetic organic chemistry (O. Miyata et al., 2008).

Acid-Catalyzed Rearrangements

A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the potential of oxalamide and related structures in synthesizing anthranilic acid derivatives and oxalamides. This approach underscores the significance of such compounds in medicinal chemistry and organic synthesis (V. Mamedov et al., 2016).

Properties

IUPAC Name

N'-cyclopentyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-22-11-10-19-8-6-13(7-9-19)12-17-15(20)16(21)18-14-4-2-3-5-14/h13-14H,2-12H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOJIJQTSFEAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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